



# Development of novel drug delivery systems for sustained release of ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Ropivacaine Hydrochloride |           |
| Cat. No.:            | B211342                   | Get Quote |

An extended-release formulation of the local anesthetic ropivacaine is highly sought after for postoperative pain management to prolong analgesia and reduce the need for opioids.[1][2] Novel drug delivery systems are being developed to encapsulate ropivacaine, providing sustained release at the target site, thereby enhancing its therapeutic efficacy and minimizing systemic toxicity.[3] This document provides an overview of various delivery platforms, their characterization, and detailed protocols for their preparation and evaluation.

# **Application Notes**

Local anesthetics like ropivacaine are essential for managing pain, but their effects are often short-lived, necessitating repeated administrations which can increase the risk of systemic side effects.[2][4] The development of sustained-release formulations aims to overcome this limitation by maintaining an effective local concentration of the anesthetic over an extended period from a single administration.[5] Various platforms, including hydrogels, nanoparticles, liposomes, and microspheres, have been investigated for this purpose.[6]

# **Hydrogel-Based Delivery Systems**

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure, making them excellent candidates for drug delivery.[7][8] For ropivacaine, thermosensitive hydrogels are particularly promising; they exist as a liquid at room temperature for easy injection and transition to a gel state at body temperature, forming a drug depot at the site of administration.[4][9]







Materials: Common polymers used for ropivacaine-loaded hydrogels include:

- Poloxamers (e.g., PL407)[7][10]
- Poly(lactic-co-glycolic acid)-polyethylene glycol-poly(lactic-co-glycolic acid) (PLGA-PEG-PLGA)[9]
- k-carrageenan/alginate[4][11]
- Hydroxypropyl chitin[1][12]

Sustained Release Mechanism: The release of ropivacaine from the hydrogel matrix is typically governed by diffusion and erosion of the polymer network. The porous structure of the hydrogel allows for the gradual diffusion of the encapsulated drug into the surrounding tissue.[4][11]





Click to download full resolution via product page

Caption: General workflow for developing and evaluating ropivacaine-loaded hydrogels.



# **Nanoparticle and Microsphere Systems**

Polymeric nanoparticles and microspheres are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[13][14] Materials like poly(lactic-co-glycolic acid) (PLGA) and chitosan are frequently used due to their biocompatibility and biodegradability.[14][15][16]

### **Key Formulations:**

- Lipid-Polymer Hybrid Nanoparticles (LPNs): These combine a polymeric core with a lipid shell, offering high entrapment efficiency.[17][18]
- PLGA/PELA Nanoparticles: Made from polymers like polyethylene glycol-co-polylactic acid (PELA), these particles can provide analgesia for several days.[19][20]
- Chitosan Microspheres: These biodegradable microspheres can significantly improve the systemic exposure to ropivacaine compared to a standard injection.[15][21]

Sustained Release Mechanism: Drug release from these particles is controlled by a combination of diffusion through the polymer matrix and biodegradation of the polymer itself.[2] [22] An initial burst release is often observed, followed by a slower, sustained release phase. [15][21]





Click to download full resolution via product page

Caption: Double emulsion solvent evaporation method for microsphere preparation.[16]

# **Liposomal Formulations**

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. Multivesicular liposomes (MVLs) are a specific type that contains multiple non-concentric aqueous chambers, allowing for a high drug load and extended-release.[22][23]

Sustained Release Mechanism: The release of ropivacaine from liposomes is governed by the diffusion of the drug across the lipid bilayers and the gradual erosion or breakdown of the



vesicles.[22][23] The formulation's lipid composition can be tailored to modulate the release rate.[24]



Click to download full resolution via product page

Caption: Key characteristics of different ropivacaine delivery platforms.

# **Data Summary**

The following tables summarize quantitative data from various studies on sustained-release ropivacaine formulations.

Table 1: Physicochemical Properties of Ropivacaine Delivery Systems



| Delivery<br>System<br>Type       | Formulation                       | Particle<br>Size (nm) | Encapsulati<br>on<br>Efficiency<br>(%) | Drug<br>Loading (%) | Citation(s)  |
|----------------------------------|-----------------------------------|-----------------------|----------------------------------------|---------------------|--------------|
| Nanoparticles                    | Lipid-Polymer<br>Hybrid<br>(LPNs) | 112.3 ± 2.6           | 90.2 ± 3.7                             | -                   | [17][18][25] |
| PELA<br>Nanoparticles            | ~180                              | ~75                   | ~10                                    | [19]                |              |
| Microspheres                     | Chitosan<br>Microspheres          | 2620 ± 760            | 91.2                                   | 7.3                 | [15][21]     |
| PLGA<br>Microspheres<br>(8 kDa)  | 6640 ± 610                        | 92.74 ± 4.21          | 19.62 ± 0.89                           | [2]                 |              |
| PLGA<br>Microspheres<br>(12 kDa) | 11190 ± 1240                      | 98.15 ± 3.98          | 28.37 ± 1.15                           | [2]                 |              |
| Liposomes                        | Multivesicular<br>(MVLs)          | 15360                 | -                                      | -                   | [22]         |
| Ion-Pairing<br>Liposomes         | 81.09                             | -                     | -                                      | [26]                |              |

Table 2: In Vitro Drug Release Profile



| Delivery<br>System<br>Type | Formulation              | Cumulative<br>Release at<br>24h (%) | Cumulative<br>Release at<br>48h (%) | Release<br>Model | Citation(s) |
|----------------------------|--------------------------|-------------------------------------|-------------------------------------|------------------|-------------|
| Hydrogel                   | PLGA-PEG-<br>PLGA Gel    | 51.3                                | 72.6                                | Higuchi          | [9]         |
| Hydrogel                   | Poloxamer<br>407 Gel     | ~60 (at 250<br>min)                 | -                                   | Higuchi          | [10]        |
| Liposomes                  | Multivesicular<br>(MVLs) | ~70                                 | ~90                                 | First-Order      | [23]        |
| Microspheres               | PLGA Coated              | ~20                                 | ~30                                 | -                | [16]        |

Table 3: In Vivo Pharmacokinetics and Efficacy

| Delivery<br>System       | Animal<br>Model | Duration of<br>Analgesia | Tmax<br>(hours)                   | Cmax<br>(ng/mL)                   | Citation(s) |
|--------------------------|-----------------|--------------------------|-----------------------------------|-----------------------------------|-------------|
| Ropivacaine<br>Solution  | Rat             | 0.5 hours                | -                                 | 423.6                             | [17][27]    |
| LPNs                     | Mouse           | 36 hours                 | -                                 | -                                 | [17]        |
| PELA<br>Nanoparticles    | Rat             | > 3 days                 | >8                                | -                                 | [19][20]    |
| PLGA-PEG-<br>PLGA Gel    | Rat             | 48 hours                 | -                                 | -                                 | [9]         |
| MVLs                     | Rat             | -                        | Significantly later than solution | Significantly lower than solution | [22][23]    |
| Chitosan<br>Microspheres | Rat             | Extended effect time     | -                                 | -                                 | [15][21]    |
| HPCH-HA<br>Hydrogel      | Rat             | 17.7 ± 0.7<br>hours      | -                                 | -                                 | [12]        |



# Experimental Protocols Protocol 1: Preparation of Ropivacaine-Loaded PLGA Nanoparticles

This protocol is based on the double emulsion solvent evaporation method.[16][28]

### Materials:

- Ropivacaine hydrochloride (RVC·HCI)
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- Deionized water
- Sonicator
- Magnetic stirrer
- Centrifuge

#### Procedure:

- Prepare Aqueous Phase 1 (W1): Dissolve 10 mg of RVC·HCl in 1 mL of deionized water.
- Prepare Oil Phase (O): Dissolve 100 mg of PLGA in 4 mL of DCM.
- Form Primary Emulsion (W1/O): Add the W1 phase to the O phase. Emulsify using a sonicator at 35% amplitude for 2 minutes on ice to form a water-in-oil emulsion.
- Form Double Emulsion (W1/O/W2): Add the primary emulsion to 8 mL of a 5% PVA aqueous solution (W2). Immediately sonicate for 5 minutes on ice to form the W1/O/W2 double emulsion.



- Solvent Evaporation: Transfer the double emulsion to a beaker containing 50 mL of a 0.5% PVA solution. Stir continuously on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate completely.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove residual PVA and unencapsulated drug.
- Lyophilization: Resuspend the final pellet in a small amount of deionized water and freezedry (lyophilize) for 48 hours to obtain a dry powder of RVC·HCl-loaded PLGA nanoparticles.

## **Protocol 2: In Vitro Drug Release Study**

This protocol uses a dialysis method to assess the release profile of ropivacaine from a nanoparticle formulation.[4][6]

### Materials:

- Ropivacaine-loaded nanoparticle formulation
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis tubing (e.g., MWCO 100 kDa)
- Shaking incubator or water bath
- UV-Vis Spectrophotometer or HPLC system

### Procedure:

- Sample Preparation: Accurately weigh and disperse a known amount of the nanoparticle formulation (e.g., 10 mg) in 1 mL of PBS.
- Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis tube and securely seal both ends.



- Release Medium: Immerse the sealed dialysis tube into a container with 40 mL of PBS (pH 7.4). The container should be large enough to act as a sink, ensuring the concentration of released drug remains low.
- Incubation: Place the entire setup in a shaking incubator at 37°C with constant agitation (e.g., 100 rpm).
- Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1
   mL aliquot from the release medium outside the dialysis bag.
- Medium Replacement: Immediately after sampling, add 1 mL of fresh, pre-warmed PBS back into the container to maintain a constant volume.
- Quantification: Analyze the concentration of ropivacaine in the collected aliquots using a validated UV-Vis spectrophotometry or HPLC method.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loading in the nanoparticles.

# Protocol 3: In Vivo Evaluation of Analgesic Efficacy (Rat Sciatic Nerve Block)

This protocol assesses the duration and efficacy of the sensory blockade produced by the formulation.[12][19]

### Materials:

- Sustained-release ropivacaine formulation
- Control (e.g., saline or standard ropivacaine solution)
- Male Wistar or Sprague-Dawley rats (250-300 g)
- Hot plate analgesia meter or Von Frey filaments
- Injection syringes

### Procedure:



- Acclimatization: Acclimatize animals to the testing environment and handling for several days before the experiment.
- Baseline Measurement: Before injection, establish a baseline response to a noxious stimulus.
  - Thermal Nociception (Hot Plate Test): Place the rat on a hot plate set to a constant temperature (e.g., 55°C) and record the time until it shows a nociceptive response (e.g., paw licking or jumping). This is the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
  - Mechanical Nociception (Von Frey Test): Measure the paw withdrawal threshold (PWT) by applying calibrated Von Frey filaments to the plantar surface of the hind paw.
- Administration: Under light isoflurane anesthesia, inject a specified volume (e.g., 200 μL) of the test formulation or control solution perineurally to the sciatic nerve.
- Post-Injection Testing: At set time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) after injection, repeat the nociceptive testing (PWL or PWT) on the ipsilateral (injected) hind paw.
- Data Analysis: The duration of sensory blockade is defined as the time until the PWL or PWT returns to baseline levels. Compare the mean duration of analgesia between the formulation group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

# **Protocol 4: Cytotoxicity Assay (MTT or XTT Assay)**

This protocol evaluates the in vitro biocompatibility of the delivery system on a relevant cell line. [7][29]

### Materials:

- Fibroblast or neuronal cell line (e.g., 3T3 fibroblasts, Schwann cells)
- Cell culture medium (e.g., DMEM) and supplements
- Ropivacaine formulation (and blank carrier as control)
- MTT or XTT reagent



- 96-well plates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Treatment: Prepare serial dilutions of the ropivacaine formulation, the blank delivery system (without drug), and standard ropivacaine solution in the cell culture medium.
- Exposure: Remove the old medium from the wells and add 100  $\mu$ L of the prepared dilutions to the respective wells. Include untreated cells as a negative control.
- Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO2 atmosphere.
- · Cell Viability Measurement:
  - Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
  - Incubate for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
- Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage relative to the untreated control
  cells. Plot cell viability against the concentration of the tested formulations to determine the
  cytotoxic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A solvent-free ropivacaine-loaded composite hydrogel assembled from pH-sensitive micelles and a thermosensitive injectable hydrogel for prolonged local anesthesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2020232539A1 Sustained release local anesthetic hydrogel composition Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpmr.org [ijpmr.org]
- 6. Size control of ropivacaine nano/micro-particles by soft-coating with peptide nanosheets for long-acting analgesia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ropivacaine-Loaded Poloxamer Binary Hydrogels for Prolonged Regional Anesthesia: Structural Aspects, Biocompatibility, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A PLGA-PEG-PLGA Thermosensitive Gel Enabling Sustained Delivery of Ropivacaine Hydrochloride for Postoperative Pain Relief PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ropivacaine-Loaded Poloxamer Binary Hydrogels for Prolonged Regional Anesthesia: Structural Aspects, Biocompatibility, and Pharmacological Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. rapm-bmj-com.bibliotheek.ehb.be [rapm-bmj-com.bibliotheek.ehb.be]
- 13. Sustained release local anesthetics for pain management: relevance and formulation approaches PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ropivacaine microsphere-loaded electroconductive nerve dressings for long-acting analgesia and functional recovery following diabetic peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of novel biodegradable ropivacaine microspheres and evaluation of their efficacy in sciatic nerve block in mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. Injectable PLGA-coated ropivacaine produces a long-lasting analgesic effect on incisional pain and neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 17. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Long-term effect of ropivacaine nanoparticles for sciatic nerve block on postoperative pain in rats PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Multivesicular liposome formulations for the sustained delivery of ropivacaine hydrochloride: preparation, characterization, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Preparation and evaluation of liposome with ropivacaine ion-pairing in local pain management PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Preclinical studies of ropivacaine extended-release from a temperature responsive hydrogel for prolonged relief of pain at the surgical wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. d-nb.info [d-nb.info]
- 29. The effect of two drug delivery systems in ropivacaine cytotoxicity and cytokine release by human keratinocytes and fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Development of novel drug delivery systems for sustained release of ropivacaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b211342#development-of-novel-drug-delivery-systems-for-sustained-release-of-ropivacaine]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com